molecular formula C24H36O2Si B3059075 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 94124-45-5

1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B3059075
CAS No.: 94124-45-5
M. Wt: 384.6 g/mol
InChI Key: JVJBVHWHHVPFAS-UHFFFAOYSA-N
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Description

1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C24H36O2Si and a molecular weight of 384.6 g/mol. This compound is an alcohol and is commonly referred to as TDS. It is characterized by the presence of an octanol backbone with a tert-butyl diphenylsilyl ether group attached at the eighth carbon position.

Preparation Methods

The synthesis of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-octanol with tert-butyl diphenylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography to obtain the desired compound.

Chemical Reactions Analysis

1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Scientific Research Applications

1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: This compound is utilized in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can act as a protecting group, preventing unwanted reactions at specific sites during chemical synthesis. Additionally, the compound’s amphiphilic nature allows it to interact with lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can be compared with other similar compounds such as:

    1-Octanol: A simple alcohol with an eight-carbon chain, lacking the silyl ether group.

    tert-Butyldimethylsilyl ether: A compound with a similar silyl protecting group but different alkyl chain length.

    Diphenylmethylsilyl ether: Another silyl ether with a different substituent on the silicon atom.

The uniqueness of 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its specific combination of an octanol backbone and a tert-butyl diphenylsilyl ether group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

8-[tert-butyl(diphenyl)silyl]oxyoctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-19,25H,4-7,14-15,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJBVHWHHVPFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459282
Record name 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94124-45-5
Record name 1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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